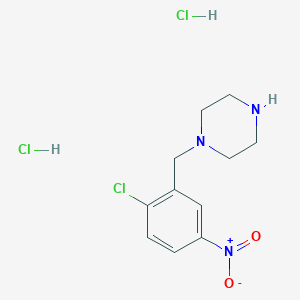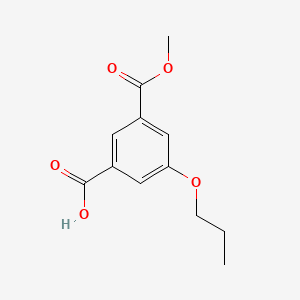
5-Propoxy-isophthalic acid monomethyl ester
Overview
Description
5-Propoxy-isophthalic acid monomethyl ester: is an organic compound that belongs to the class of aromatic esters. It is derived from isophthalic acid, which is a benzene dicarboxylic acid. The compound features a propoxy group attached to the benzene ring and a monomethyl ester functional group. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propoxy-isophthalic acid monomethyl ester typically involves the esterification of 5-propoxy-isophthalic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process can be summarized as follows:
Esterification Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Propoxy-isophthalic acid monomethyl ester undergoes various chemical reactions, including:
-
Hydrolysis:
Reagents: Water, Acid or Base catalyst
Conditions: Reflux the ester with water in the presence of an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Products: 5-Propoxy-isophthalic acid and methanol
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4)
Conditions: Conduct the reaction under anhydrous conditions.
Products: Corresponding alcohol derivatives
-
Substitution:
Reagents: Nucleophiles such as amines or alcohols
Conditions: Perform the reaction in the presence of a suitable catalyst.
Products: Substituted derivatives of the ester
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water
Reduction: Anhydrous conditions with reducing agents like LiAlH4
Substitution: Nucleophiles in the presence of catalysts
Major Products:
Hydrolysis: 5-Propoxy-isophthalic acid, Methanol
Reduction: Alcohol derivatives
Substitution: Substituted ester derivatives
Scientific Research Applications
Chemistry: 5-Propoxy-isophthalic acid monomethyl ester is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and polymers.
Biology: In biological research, this compound can be used to study the interactions of aromatic esters with biological molecules. It serves as a model compound to investigate the behavior of similar esters in biological systems.
Medicine: The compound’s derivatives may have potential applications in drug development. Researchers explore its structure-activity relationships to design new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Propoxy-isophthalic acid monomethyl ester involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways. The propoxy group may influence the compound’s solubility and reactivity, affecting its interactions with enzymes and receptors.
Molecular Targets and Pathways:
Enzymes: Esterases that catalyze the hydrolysis of the ester bond
Receptors: Potential interactions with receptors involved in cellular signaling pathways
Comparison with Similar Compounds
Isophthalic acid monomethyl ester: Lacks the propoxy group, resulting in different solubility and reactivity.
5-Propoxy-isophthalic acid: Lacks the ester functional group, affecting its chemical behavior.
Terephthalic acid monomethyl ester: Structural isomer with different spatial arrangement, leading to distinct properties.
Uniqueness: 5-Propoxy-isophthalic acid monomethyl ester is unique due to the presence of both the propoxy group and the monomethyl ester functional group. This combination imparts specific chemical properties, making it valuable in various applications. The propoxy group enhances its solubility in organic solvents, while the ester group allows for versatile chemical transformations.
Properties
IUPAC Name |
3-methoxycarbonyl-5-propoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-4-17-10-6-8(11(13)14)5-9(7-10)12(15)16-2/h5-7H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVGXQMBZGETJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
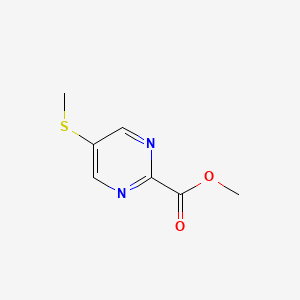
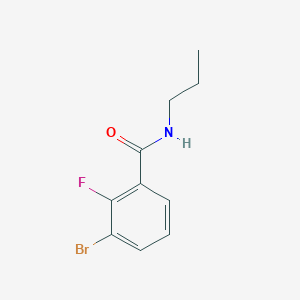
![Pyrrolo[3,4-c]pyrrole-2(1H)-carboxylic acid, 3a-(4-chlorophenyl)hexahydro-1-oxo-5-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B8119987.png)
![[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B8119991.png)
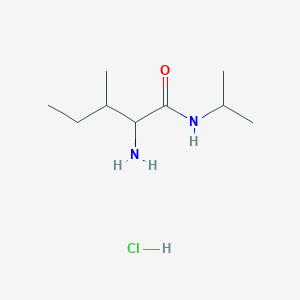

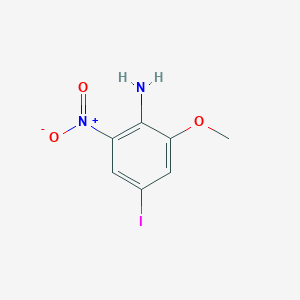

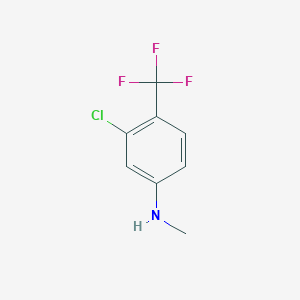
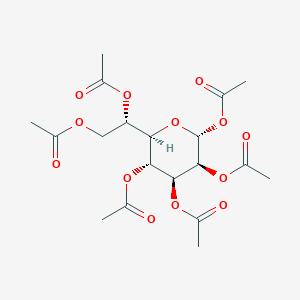
![N-[2-(3,4-dimethoxyphenyl)acetyl]-N'-(tert-butyloxycarbonyl)-guanidine](/img/structure/B8120074.png)
![{2-[1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-yloxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B8120082.png)
